Cas no 626209-57-2 ((2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine)

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a versatile amine derivative featuring both a methoxy-substituted benzyl group and a morpholine-containing ethylamine moiety. This compound is of interest in synthetic and medicinal chemistry due to its dual functional groups, which enhance its utility as a building block for pharmacologically active molecules. The methoxy-benzyl group contributes to lipophilicity and potential aromatic interactions, while the morpholine-ethylamine fragment offers hydrogen-bonding capability and solubility modulation. Its well-defined structure makes it suitable for applications in ligand design, catalyst development, and drug discovery. The compound's stability and synthetic accessibility further support its use in exploratory research and fine chemical synthesis.
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine structure
626209-57-2 structure
Product Name:(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
CAS No:626209-57-2
MF:C14H22N2O2
MW:250.336683750153
CID:3078813
PubChem ID:3152377
Update Time:2025-05-21

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Chemical and Physical Properties

Names and Identifiers

    • (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
    • SR-01000370482-1
    • N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
    • WGVIWMAMZMWHQZ-UHFFFAOYSA-N
    • AKOS000238669
    • CS-0319693
    • 2-methoxy-N-(2-morpholin-4-ylethyl)benzylamine
    • SR-01000370482
    • N-(2-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
    • 626209-57-2
    • STK511390
    • AN-465/42535528
    • HMS1704I20
    • [(2-methoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine
    • N-(2-Methoxybenzyl)-2-morpholinoethanamine
    • N-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]amine
    • N-(2-methoxybenzyl)-2-morpholinoethan-1-amine
    • MDL: MFCD18533607
    • Inchi: 1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
    • InChI Key: WGVIWMAMZMWHQZ-UHFFFAOYSA-N
    • SMILES: O1CCN(CCNCC2C=CC=CC=2OC)CC1

Computed Properties

  • Exact Mass: 250.168127949Da
  • Monoisotopic Mass: 250.168127949Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 33.7Ų

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Pricemore >>

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Additional information on (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Introduction to (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and Its Significance in Modern Chemical Research

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 626209-57-2, represents a unique structural motif that combines the versatility of aromatic rings with the functional properties of morpholine derivatives. The presence of both a methoxy group and a morpholine moiety in its molecular framework endows it with distinct chemical reactivity and potential biological activity, making it a valuable scaffold for the development of novel therapeutic agents.

The compound's structure, characterized by a benzyl group linked to an ethyl chain terminated by a morpholine ring, offers multiple sites for chemical modification. This flexibility is particularly advantageous in drug discovery, where the ability to fine-tune molecular properties is crucial for achieving optimal pharmacokinetic and pharmacodynamic profiles. The methoxy-benzyl part of the molecule contributes to its solubility and stability, while the morpholine ring enhances its interaction with biological targets, such as enzymes and receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring morpholine derivatives. Morpholine-based structures have been widely studied for their role in modulating various biological pathways, including those involved in inflammation, pain perception, and neural signaling. The (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine molecule, with its dual functional groups, is positioned at the forefront of this research, offering a promising platform for developing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in diseases such as cancer and autoimmune disorders. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these conditions. The structural features of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine make it an ideal candidate for this purpose, as it can be engineered to interact with the active sites of kinases while minimizing off-target effects.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling techniques have enabled researchers to predict how (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine will interact with biological targets at an atomic level. These predictions are invaluable for guiding synthetic efforts and optimizing drug-like properties. Additionally, high-throughput screening methods have been employed to rapidly assess the activity of this compound against a wide range of biological targets, facilitating the identification of lead compounds for further development.

The synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine presents unique challenges due to its complex structural requirements. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzyl and morpholine moieties efficiently. These advances have not only improved yield but also reduced the environmental impact of its production.

The biological evaluation of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has revealed intriguing properties that warrant further investigation. Preliminary studies suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, which could make it relevant for treating neurological disorders. Moreover, its ability to modulate inflammatory pathways has been observed in vitro, indicating potential therapeutic benefits in conditions like arthritis and asthma. These findings underscore the importance of continued research into this compound's pharmacological profile.

In conclusion, (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a versatile and promising compound with significant implications for modern chemical research. Its unique structural features and potential biological activities position it as a valuable tool for developing innovative therapeutic strategies. As research progresses, it is expected that new applications and derivatives will emerge, further solidifying its role in pharmaceutical chemistry and beyond.

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